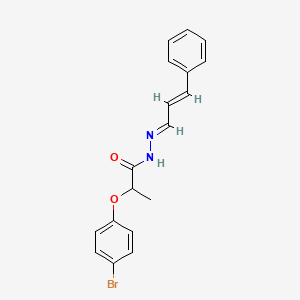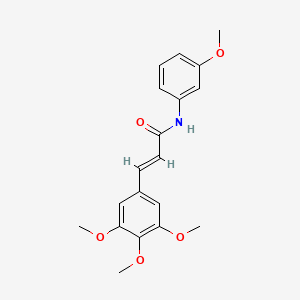
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide, also known as BPN-15606, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BPN-15606 belongs to a class of compounds known as small molecules, which have a wide range of applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by increasing the levels of a neurotransmitter called acetylcholine in the brain. Acetylcholine is involved in several cognitive processes, including memory and learning. By increasing the levels of acetylcholine, 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. These effects are thought to be due to the compound's ability to increase the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide in lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for researchers studying the disease. However, one limitation of using 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide. One area of research could focus on optimizing the synthesis process to make the compound more readily available for use in lab experiments. Another area of research could explore the potential therapeutic applications of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide and its effects on the brain.
Métodos De Síntesis
The synthesis of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 3-aminobenzamide with benzoyl chloride to form 3-(benzoylamino)benzamide. This compound is then reacted with 3-pyridinemethylamine to form the final product, 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide. The synthesis of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide has been the subject of several scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the compound's ability to improve cognitive function in individuals with Alzheimer's disease. Studies have shown that 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide can improve memory and learning in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-benzamido-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-6-5-11-21-13-15)17-9-4-10-18(12-17)23-20(25)16-7-2-1-3-8-16/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTAUHGFKNJRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(phenylcarbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)




![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

